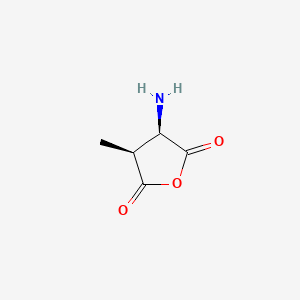
Dehydro Barnidipine
説明
Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. This compound is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .
作用機序
Target of Action
Dehydro Barnidipine, also known as Barnidipine, is a calcium channel blocker . It primarily targets the L-type calcium channels of the smooth muscle cells in the vascular wall . These channels play a crucial role in regulating the contraction and dilation of blood vessels.
Mode of Action
Barnidipine interacts with its targets by binding to the L-type calcium channels with high affinity . This binding inhibits the influx of calcium ions into the cells, leading to the relaxation of the smooth muscle cells in the vascular wall . The result is a reduction in peripheral vascular resistance, which helps lower blood pressure .
Biochemical Pathways
The primary metabolic pathways of Barnidipine are oxidation of the dihydropyridine ring and ester hydrolysis of the side chain . These metabolic reactions are mediated by the CYP3A isoenzyme family . The metabolites formed through these pathways are pharmacologically inactive .
Pharmacokinetics
Barnidipine is a highly lipophilic molecule, which allows it to accumulate in the cell membrane . This characteristic contributes to its slow onset of action and long-lasting effects . After oral administration, the concentration curve of unmetabolized Barnidipine exhibits two peaks, one at 1 hour and the other at 6 hours .
Result of Action
The molecular and cellular effects of Barnidipine’s action primarily involve the reduction of blood pressure. By inhibiting the influx of calcium ions into the smooth muscle cells of the vascular wall, Barnidipine causes these cells to relax . This relaxation leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure .
Action Environment
The action, efficacy, and stability of Barnidipine can be influenced by various environmental factors. For instance, the drug’s lipophilicity allows it to accumulate in cell membranes, which can be affected by the lipid composition of these membranes . Additionally, the metabolic pathways of Barnidipine are mediated by the CYP3A isoenzyme family , the activity of which can be influenced by factors such as diet, age, and the presence of other drugs .
生化学分析
Biochemical Properties
Dehydro Barnidipine, like Barnidipine, interacts with calcium channels, particularly the L-type slow channels of smooth muscle cells found in the vascular wall . This interaction plays a crucial role in its function as a calcium antagonist. The compound shows a high degree of pharmacological selectivity due to its single optical isomer composition .
Cellular Effects
This compound influences cell function primarily through its interaction with calcium channels. By blocking these channels, it reduces peripheral resistance and lowers blood pressure . It has been reported that the antihypertensive effects of Barnidipine are maintained during the entire 24-hour dose interval .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cell . This inhibition of calcium ion flow leads to a reduction in muscle contraction in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a gradual onset of action and is well-tolerated in patients . It does not produce reflex tachycardia
Metabolic Pathways
This compound, like Barnidipine, is likely involved in the calcium signaling pathway due to its role as a calcium channel blocker
Transport and Distribution
Barnidipine and its metabolites are metabolized into feces (60%), urine (40%), and breath (1%) It is expected that this compound would have a similar distribution
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in the cell membrane where it can interact with calcium channels
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.
Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反応の分析
Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Dehydro Barnidipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with various reagents.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Used in the development of new antihypertensive drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
類似化合物との比較
Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Nitrendipine: Similar in structure and function, used for its antihypertensive properties.
Benidipine: A tripe calcium channel inhibitor with a long-lasting activity.
Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .
特性
IUPAC Name |
3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWOMDUVXAUTRY-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747439 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172331-68-9 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


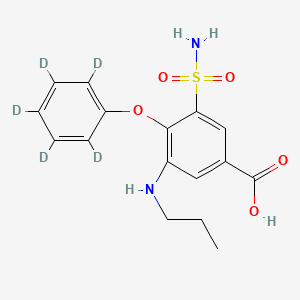
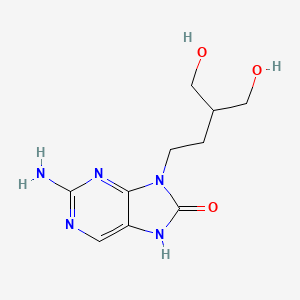
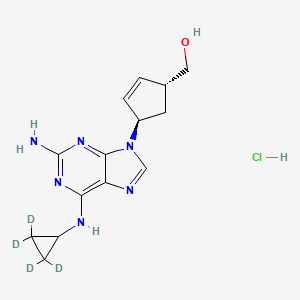
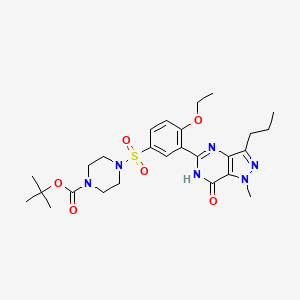


![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)



